苯基 N-(1,3-噻唑-2-基)氨基甲酸酯

概述

描述

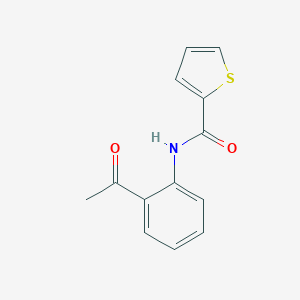

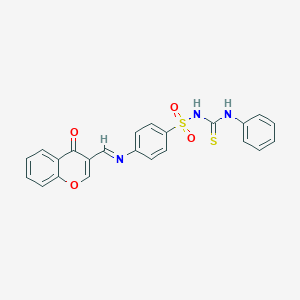

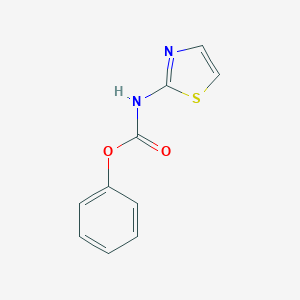

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .

Molecular Structure Analysis

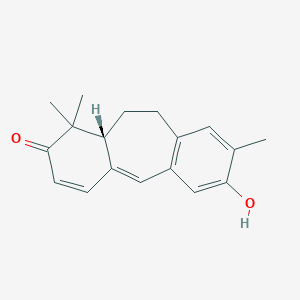

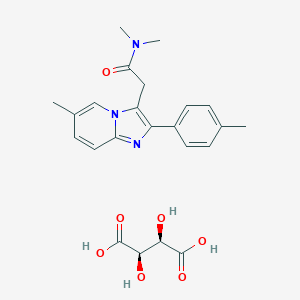

In the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .Physical And Chemical Properties Analysis

Phenyl N-(1,3-thiazol-2-yl)carbamate is a powder with a melting point of 178-182°C . It is stored at room temperature .科学研究应用

抗癌活性

噻唑衍生物因其在控制各种细胞途径方面的潜力而受到认可,这可以被探索用于选择性抗癌活性。 苯基 N-(1,3-噻唑-2-基)氨基甲酸酯的独特结构可以通过与癌细胞中特定靶标相互作用来促进这种应用 .

抗菌和抗结核活性

含有噻唑部分的化合物已在体外显示出针对多种微生物病原体(包括细菌和真菌)以及针对 M. 结核 H37Rv 菌株 有希望的结果。这表明苯基 N-(1,3-噻唑-2-基)氨基甲酸酯可能是开发新型抗菌剂的候选者。

农业应用

已经发现一些噻唑衍生物可以促进植物生长,并增加油菜等作物的种子产量和油含量 。这表明苯基 N-(1,3-噻唑-2-基)氨基甲酸酯可能被用于提高农业生产力。

药物开发

噻唑是开发治疗各种疾病药物的重要组成部分,包括过敏、高血压、炎症、精神分裂症、细菌和 HIV 感染等等 。所述化合物可作为这些治疗剂合成中的关键中间体或结构单元。

药用相关分子

噻唑核是许多药用相关分子中的重要组成部分,包括临床使用的抗癌药物,如达布拉非尼和达沙替尼 。苯基 N-(1,3-噻唑-2-基)氨基甲酸酯可用于合成或优化此类药物。

分子对接研究

噻唑衍生物通常是分子对接研究的对象,以预测其与生物靶标的相互作用。 这对药物设计和理解分子水平上的作用机制至关重要 .

作用机制

Target of Action

Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .

Result of Action

For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .

实验室实验的优点和局限性

Phenyl N-(1,3-thiazol-2-yl)carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of organic compounds. Additionally, it is relatively easy to obtain and synthesize, and is relatively stable when stored. However, there are some limitations to using phenyl N-(1,3-thiazol-2-yl)carbamate in laboratory experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, and can degrade when exposed to these elements.

未来方向

The potential applications of phenyl N-(1,3-thiazol-2-yl)carbamate are vast and varied. It has been studied for its potential as an inhibitor of enzymes and as an antimicrobial agent. Additionally, it has been used in the synthesis of novel drugs, such as antifungal agents. Furthermore, it has been studied for its potential to inhibit the growth of bacteria and fungi. Future research should focus on further understanding the biochemical and physiological effects of phenyl N-(1,3-thiazol-2-yl)carbamate, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research should be conducted on the mechanism of action of phenyl N-(1,3-thiazol-2-yl)carbamate, and on the development of new methods for synthesizing the compound.

安全和危害

生化分析

Biochemical Properties

Thiazole derivatives, which include phenyl N-(1,3-thiazol-2-yl)carbamate, have been found to possess various biological activities such as anti-inflammatory, antiviral, antimicrobial, antifungal, and anticancer properties . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

phenyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVVRXLSXHPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349519 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39142-40-0 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?

A1: The study elucidates several key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate []:

- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].

- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)